molecular formula C14H8F2O4S2 B122457 2,2'-Dithiobis(6-fluorobenzoic Acid) CAS No. 147027-64-3

2,2'-Dithiobis(6-fluorobenzoic Acid)

Cat. No.: B122457
CAS No.: 147027-64-3
M. Wt: 342.3 g/mol
InChI Key: QEONSZINEMHFPH-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(6-fluorobenzoic Acid) is a chemical compound with the molecular formula C14H8F2O4S2 and a molecular weight of 342.33 g/mol . It is also known as Bis(2-carboxy-3-fluorophenyl) disulfide. This compound is characterized by the presence of two fluorobenzoic acid moieties connected by a disulfide bond. It appears as a white to almost white powder or crystal and has a melting point of 265°C .

Chemical Reactions Analysis

2,2’-Dithiobis(6-fluorobenzoic Acid) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-Dithiobis(6-fluorobenzoic Acid) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(6-fluorobenzoic Acid) involves its ability to form and break disulfide bonds. This property is crucial in redox biology, where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein function and signaling pathways .

Comparison with Similar Compounds

2,2’-Dithiobis(6-fluorobenzoic Acid) can be compared with other disulfide-containing compounds such as:

The presence of fluorine atoms in 2,2’-Dithiobis(6-fluorobenzoic Acid) makes it unique, as it enhances the compound’s reactivity and stability in various chemical reactions .

Properties

IUPAC Name

2-[(2-carboxy-3-fluorophenyl)disulfanyl]-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4S2/c15-7-3-1-5-9(11(7)13(17)18)21-22-10-6-2-4-8(16)12(10)14(19)20/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEONSZINEMHFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)SSC2=CC=CC(=C2C(=O)O)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433574
Record name 2,2'-Dithiobis(6-fluorobenzoic Acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147027-64-3
Record name 2,2'-Dithiobis(6-fluorobenzoic Acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dithiobis(6-fluorobenzoic Acid)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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